Ro 31-7837

Descripción

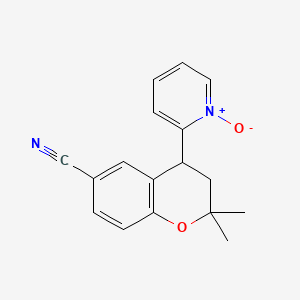

Structure

3D Structure

Propiedades

Número CAS |

120280-33-3 |

|---|---|

Fórmula molecular |

C17H16N2O2 |

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3 |

Clave InChI |

IPASVSRDRRKZCQ-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C[C@@H](C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |

SMILES canónico |

CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ro 31-7837 Ro 31-7837, (+-)-isomer Ro-31-7837 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ro 31-7837

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-7837 is a member of the bisindolylmaleimide family of compounds, which are recognized as potent inhibitors of Protein Kinase C (PKC). This technical guide delineates the core mechanism of action of this compound, focusing on its role as a PKC inhibitor and the subsequent impact on downstream signaling pathways. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key molecular interactions and cellular processes affected by this compound and its close structural analogs.

Core Mechanism of Action: Protein Kinase C Inhibition

The primary and most well-documented mechanism of action of this compound and its analogs, such as Ro 31-8220 and Ro 31-7549, is the direct inhibition of Protein Kinase C (PKC)[1][2][3]. PKC represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling cascades, governing processes like cell proliferation, differentiation, and apoptosis[4][5][6].

This compound and its related compounds are ATP-competitive inhibitors, targeting the catalytic domain of PKC[3]. By binding to this domain, they prevent the phosphorylation of PKC's natural substrates, thereby abrogating its downstream signaling functions. The bisindolylmaleimide scaffold is a key structural feature that confers this potent inhibitory activity.

The PKC family is broadly categorized into classical (requiring Ca²⁺ and diacylglycerol for activation), novel (requiring only diacylglycerol), and atypical isoforms[6]. While this compound is generally considered a pan-PKC inhibitor, its analog Ro 31-8220 has been shown to inhibit multiple isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε, with high potency[2].

Downstream Signaling Consequences of PKC Inhibition

The inhibition of PKC by this compound and its analogs has significant repercussions for various signaling pathways. One of the most consistently reported downstream effects is the modulation of the c-Jun N-terminal kinase (JNK) pathway.

Interestingly, studies on the analog Ro 31-8220 have demonstrated a potent activation of JNK1[1]. This activation appears to be a complex event, with evidence suggesting it can occur independently of PKC inhibition[1][7][8]. For instance, the activation of JNK by Ro 31-8220 was not prevented by the down-regulation of PKC or by other PKC inhibitors like GF109203X[1]. Another analog, Ro-317549, was also found to promote PKC-dependent activation of ERK and JNK MAP kinases[7][9]. Despite this activation, these PKC inhibitors were effective in inhibiting c-Jun DNA-binding activity[9]. This suggests a multifaceted interaction with the JNK pathway that may be a separate pharmacological property of this class of compounds.

The following diagram illustrates the primary mechanism of this compound and the subsequent, potentially independent, effect on the JNK pathway.

Quantitative Data

Precise quantitative data for this compound is limited in the public domain. However, data for its close and extensively studied analog, Ro 31-8220, provides valuable insight into the potency of this class of compounds.

| Compound | Target | IC₅₀ | Assay Context |

| Ro 31-8220 | PKCα | 5 nM | In vitro kinase assay |

| Ro 31-8220 | PKCβI | 24 nM | In vitro kinase assay |

| Ro 31-8220 | PKCβII | 14 nM | In vitro kinase assay |

| Ro 31-8220 | PKCγ | 27 nM | In vitro kinase assay |

| Ro 31-8220 | PKCε | 24 nM | In vitro kinase assay |

| Ro 31-8220 | Rat Brain PKC | 23 nM | In vitro kinase assay |

| Ro 31-8220 | MAPKAP-K1b | 3 nM | In vitro kinase assay |

| Ro 31-8220 | MSK1 | 8 nM | In vitro kinase assay |

| Ro 31-8220 | S6K1 | 15 nM | In vitro kinase assay |

| Ro 31-8220 | GSK3β | 38 nM | In vitro kinase assay |

| Ro 31-8220 | IL-2 Production | 80 nM | Mitogen-induced in human PBMCs |

Table 1: Summary of IC₅₀ values for Ro 31-8220 against various kinases and cellular processes. Data compiled from MedChemExpress[2] and a study on T-cell activation[4].

Experimental Protocols

In Vitro Protein Kinase C Assay (Radiometric)

This assay is a fundamental method to determine the direct inhibitory effect of a compound on PKC activity.

-

Reaction Setup: A reaction mixture is prepared containing a purified PKC isoform, a specific peptide substrate for PKC (e.g., [Ser25]PKC(19-31)), a lipid activator (phosphatidylserine and diacylglycerol), and the necessary cofactors in a kinase reaction buffer[3].

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled ATP variant (γ-³²P-ATP)[3][5][10].

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C)[10].

-

Termination: The reaction is stopped by the addition of a solution containing a high concentration of non-radiolabeled ATP and EDTA[10].

-

Detection of Phosphorylation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP, typically by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated peptide[10][11].

-

Quantification: The amount of incorporated radioactivity on the phosphocellulose paper is measured using a scintillation counter. The level of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor to determine the IC₅₀ value.

Western Blot Analysis for JNK Activation

To assess the effect of this compound on the JNK signaling pathway, Western blotting is a commonly employed technique.

-

Cell Culture and Treatment: A suitable cell line is cultured and treated with this compound for various time points and at different concentrations.

-

Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of JNK and c-Jun, as well as with antibodies for the total levels of these proteins as loading controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

-

Analysis: The resulting light signal is captured, and the band intensities are quantified to determine the relative levels of phosphorylated JNK and c-Jun in treated versus untreated cells.

Evaluation of Other Potential Mechanisms

While PKC inhibition is the established primary mechanism of action, other biological activities have been associated with compounds in the same class or in broader pharmacological screens.

-

Kruppel-like Factor 4 (KLF4) Induction and c-Myc Suppression: Some vendor information links this compound to the induction of the tumor suppressor KLF4 and the inhibition of the oncoprotein c-Myc, leading to apoptosis[12]. However, direct experimental evidence specifically for this compound is lacking in the currently available scientific literature. Studies on the effects of shRNA-mediated knockdown of KLF4 and c-Myc demonstrate their importance in maintaining pluripotency, but these studies do not involve this compound[13][14][15]. The regulation of KLF4 and c-Myc is complex and context-dependent[16].

-

G-quadruplex Stabilization: The stabilization of G-quadruplex DNA structures is a recognized anti-cancer strategy[17]. While some databases may categorize this compound in the context of G-quadruplex ligands, there is no direct evidence from the search results to suggest that this compound binds to or stabilizes these structures[17][18][19][20][21].

Further research is required to definitively establish whether this compound has clinically relevant activity through these or other alternative mechanisms.

Conclusion

The core mechanism of action of this compound is the potent inhibition of Protein Kinase C. This activity disrupts the normal signaling cascades mediated by PKC, leading to a variety of cellular responses. A significant downstream consequence is the modulation of the JNK signaling pathway, although the precise relationship with PKC inhibition may be complex and warrants further investigation. While other potential mechanisms of action have been suggested, they currently lack direct experimental support for this compound. This guide provides a foundational understanding for researchers and drug development professionals working with this class of compounds.

References

- 1. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. Protein kinase C (PKC) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protein kinase C inhibitor, Ro-31-7459, is a potent activator of ERK and JNK MAP kinases in HUVECs and yet inhibits cyclic AMP-stimulated SOCS-3 gene induction through inactivation of the transcription factor c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Effects of Klf4 and c-Myc Knockdown on Pluripotency Maintenance in Porcine Induced Pluripotent Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of Klf4 and c-Myc Knockdown on Pluripotency Maintenance in Porcine Induced Pluripotent Stem Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Epithelial-mesenchymal reprogramming by KLF4-regulated Rictor expression contributes to metastasis of non-small cell lung cancer cells [ijbs.com]

- 17. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Conjugating a groove-binding motif to an Ir(iii) complex for the enhancement of G-quadruplex probe behavior - PMC [pmc.ncbi.nlm.nih.gov]

APTO-253 and its c-Myc Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APTO-253 is a small molecule inhibitor that has demonstrated potent anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of the c-Myc oncogene, a critical regulator of cell proliferation and survival. This technical guide provides an in-depth overview of the APTO-253 c-Myc inhibition pathway, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The c-Myc oncogene is a transcription factor that is frequently dysregulated in a wide range of human cancers. Its overexpression drives tumor cell proliferation, metabolic reprogramming, and resistance to apoptosis, making it a highly sought-after therapeutic target. APTO-253 has emerged as a promising agent that indirectly targets c-Myc expression. This document outlines the core aspects of its mechanism, supported by preclinical data and detailed experimental protocols.

Mechanism of Action: c-Myc Inhibition via G-Quadruplex Stabilization

APTO-253 exerts its inhibitory effect on c-Myc through a novel mechanism involving the stabilization of G-quadruplex (G4) DNA structures. The promoter region of the MYC gene contains G-rich sequences that can fold into these secondary structures, which act as transcriptional repressors.

Upon entering a cell, APTO-253 is converted to its active form, a ferrous complex designated as [Fe(253)3].[1][2][3] Both the parent compound and its iron complex have been shown to bind to and stabilize the G-quadruplex structures in the MYC promoter.[1][3] This stabilization impedes the transcriptional machinery from accessing the promoter, leading to a significant, concentration- and time-dependent reduction in MYC mRNA and subsequent c-Myc protein levels.[1][3]

The cellular consequences of c-Myc depletion by APTO-253 are profound, leading to:

-

Cell Cycle Arrest: A marked arrest in the G0/G1 phase of the cell cycle.[1][4][5]

-

Induction of Apoptosis: Programmed cell death is triggered in cancer cells.[1][4][5]

-

DNA Damage Response: The induction of DNA damage and cellular stress pathways.[1][6]

Notably, APTO-253 has been observed to selectively target tumor cells over normal healthy cells, such as peripheral blood mononuclear cells (PBMCs).[5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of APTO-253.

Table 1: In Vitro Cytotoxicity of APTO-253 in various cancer cell lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.25 ± 0.03 | [5] |

| KG-1 | Acute Myeloid Leukemia (AML) | Not specified | [1] |

| EOL-1 | Acute Myeloid Leukemia (AML) | Not specified | [1] |

| Raji | Burkitt's Lymphoma | 0.105 ± 0.0024 | [2][4] |

| Raji/253R | APTO-253 Resistant Raji | 1.387 ± 0.094 | [2][4] |

| Various AML Lines | Acute Myeloid Leukemia (AML) | 0.057 - 1.75 | [1][4] |

| Various Lymphoma Lines | Lymphoma | 0.057 - 1.75 | [1][4] |

| HT-29 | Colon Adenocarcinoma | Not specified | [2] |

| H460 | Non-small Cell Lung Cancer | Not specified | [2] |

Table 2: Clinical Trial Information for APTO-253

| Trial Identifier | Phase | Status | Conditions | Dosing | Key Findings | Reference |

| NCT02267863 | Phase 1a/b | Terminated | Relapsed/Refractory AML or High-Risk MDS | Ascending doses from 20 mg/m² | Well-tolerated at doses up to 150 mg/m².[7] Did not induce a clinical response.[8] Development was discontinued.[8] | [7][8][9][10] |

| NCT0123226 | Phase 1 | Completed | Advanced or Metastatic Solid Tumors | Doses escalated from 20 to 387 mg/m² | Well-tolerated with a recommended Phase 2 dose of 229 mg/m². Stable disease was observed in 5 of 21 evaluable patients.[11] | [1][11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures related to APTO-253's mechanism of action.

Caption: APTO-253 c-Myc Inhibition Pathway.

Caption: Western Blot Experimental Workflow.

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Detailed Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of APTO-253 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11)

-

Complete culture medium

-

APTO-253

-

DMSO (vehicle control)

-

96-well plates

-

CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of APTO-253 in complete culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the APTO-253 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.[1]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for c-Myc Protein Levels

This protocol is used to determine the effect of APTO-253 on the expression of c-Myc protein.

Materials:

-

Cells treated with APTO-253

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA)

-

Laemmli buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against c-Myc

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control (e.g., GAPDH) should be used to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Levels

This protocol is used to measure the effect of APTO-253 on the transcription of the MYC gene.

Materials:

-

Cells treated with APTO-253

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers specific for MYC and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Harvest cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1-2 µg of total RNA.

-

Set up the qPCR reaction with the cDNA template, primers, and master mix.

-

Run the qPCR program on a thermal cycler.

-

Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if APTO-253 affects histone modifications at the MYC promoter, indicative of changes in transcriptional activity.

Materials:

-

Cells treated with APTO-253

-

Formaldehyde

-

Glycine

-

Lysis and sonication buffers

-

Antibody against a relevant histone mark (e.g., H3K27ac)[1]

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for the MYC promoter

Procedure:

-

Cross-link proteins to DNA in treated cells with 1% formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

-

Incubate the sheared chromatin with an antibody against H3K27ac overnight at 4°C.[1]

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with proteinase K to digest proteins.

-

Purify the DNA.

-

Quantify the enrichment of the MYC promoter DNA by qPCR using specific primers.

Conclusion

APTO-253 represents a novel approach to targeting the c-Myc oncogene through the stabilization of G-quadruplex DNA structures. The preclinical data strongly support its mechanism of action, demonstrating a clear link between G4 stabilization, c-Myc downregulation, and the induction of cell cycle arrest and apoptosis in cancer cells. While clinical development was halted, the unique mechanism of APTO-253 provides valuable insights for the future design and development of c-Myc inhibitors. The detailed protocols provided herein offer a practical guide for researchers wishing to further investigate this and similar compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

LOR-253 G-Quadruplex Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOR-253, also known as APTO-253, is a first-in-class small molecule investigational drug that has demonstrated promising anti-cancer activity in preclinical and clinical studies. Its multifaceted mechanism of action, centered on the stabilization of G-quadruplex (G4) DNA structures, presents a novel approach to cancer therapy. This technical guide provides an in-depth overview of LOR-253, focusing on its core mechanism of G-quadruplex stabilization, downstream cellular effects, and a summary of key quantitative data from published studies. Detailed experimental protocols for foundational assays are provided to facilitate further research and development in this area.

Introduction

G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences that are prevalent in key regulatory regions of the genome, including telomeres and the promoters of oncogenes such as c-Myc. The formation and stabilization of these structures can act as a steric hindrance to transcriptional machinery, thereby downregulating gene expression. LOR-253 has been identified as a potent stabilizer of G-quadruplex DNA, leading to the inhibition of c-Myc expression and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2]

Beyond its direct interaction with G4 DNA, LOR-253's mechanism of action is intricately linked to the induction of Krüppel-like factor 4 (KLF4), a tumor suppressor, and the chelation of intracellular labile zinc.[3][4] This guide will dissect these interconnected pathways, present the quantitative evidence supporting LOR-253's activity, and provide detailed methodologies for key experimental procedures.

Mechanism of Action

The primary mechanism of LOR-253's anti-cancer activity is its ability to stabilize G-quadruplex structures, particularly within the promoter region of the c-Myc oncogene. This stabilization is facilitated by the intracellular conversion of LOR-253 into a ferrous complex, [Fe(253)3], which is the principal intracellular form of the drug.[2][5] Both the monomeric LOR-253 and its iron complex have been shown to bind to and stabilize G-quadruplex motifs.[5]

The stabilization of the c-Myc G-quadruplex represses its transcription, leading to a downstream cascade of cellular events.[1][2]

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data reported for LOR-253 in various preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of LOR-253 (APTO-253)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Acute Myeloid Leukemia (AML) | Leukemia | 57 - 1750 | [1] |

| Lymphoma | Lymphoma | 57 - 1750 | [1] |

| Raji | Burkitt's Lymphoma | 105 ± 2.4 | [1] |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 | [1] |

| Colon Cancer Cell Lines | Colon Cancer | Potent Inhibition | [4] |

| Non-Small Cell Lung Cancer | Lung Cancer | Potent Inhibition | [4] |

Table 2: Preclinical In Vivo Efficacy of LOR-253

| Xenograft Model | Cancer Type | Dose | Outcome | Reference |

| HT-29 | Human Colon Carcinoma | 2 mg/kg (IV, 5 days) | Potent anti-tumor efficacy | [4] |

| H460 | Human Non-Small Cell Lung | 2 mg/kg (IV, 5 days) | Potent anti-tumor efficacy | [4] |

| - | - | 30 mg/kg | Maximum Tolerated Dose | [4] |

Table 3: Phase I Clinical Trial of LOR-253 (NCT01281592)

| Parameter | Details | Reference |

| Study Design | Open-label, dose-escalation study in patients with advanced or metastatic solid tumors. | [6] |

| Patient Population | 27 patients with advanced or metastatic solid tumors unresponsive to conventional therapy. | [3] |

| Dose Escalation | Successfully escalated to the target dose level without dose-limiting toxicity. The drug was safely escalated to more than 10-fold the starting dose. | [3] |

| Biomarker Study | Initiated to explore the effects of the drug at relevant doses, enrolling 10 patients with specific cancers (e.g., non-small cell lung and colorectal). The study will evaluate the KLF4 target. | [3] |

| Safety | The drug has shown excellent safety characteristics. | [3] |

| Outcome | Further information on safety, pharmacokinetics, and anticancer properties to be reported at a future scientific congress. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LOR-253.

G-Quadruplex Stabilization Assay (FRET-based)

This protocol is based on Förster Resonance Energy Transfer (FRET) to measure the stabilization of G-quadruplex DNA by a ligand.

Materials:

-

FRET-labeled oligonucleotide corresponding to the G-quadruplex forming sequence of interest (e.g., c-Myc promoter), with a donor fluorophore (e.g., FAM) and an acceptor fluorophore (e.g., TAMRA) at opposite ends.

-

Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

-

LOR-253 stock solution in DMSO.

-

Real-time PCR instrument capable of fluorescence detection and thermal ramping.

Protocol:

-

Oligonucleotide Annealing: Dilute the FRET-labeled oligonucleotide to a final concentration of 0.2 µM in annealing buffer. Heat the solution to 95°C for 5 minutes, then slowly cool to room temperature to allow for G-quadruplex formation.

-

Ligand Preparation: Prepare a series of dilutions of LOR-253 in annealing buffer.

-

Reaction Setup: In a 96-well PCR plate, mix the annealed oligonucleotide with the LOR-253 dilutions to achieve the desired final concentrations. Include a control reaction with no ligand.

-

FRET Measurement: Place the plate in a real-time PCR instrument. Program the instrument to increase the temperature from room temperature to 95°C in small increments (e.g., 1°C/minute), measuring the fluorescence of the donor fluorophore at each step.

-

Data Analysis: Plot the normalized fluorescence as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded. An increase in Tm in the presence of LOR-253 indicates stabilization of the G-quadruplex.

Western Blot for c-Myc and KLF4 Expression

This protocol describes the detection of protein expression levels by Western blotting.

Materials:

-

Cancer cell lines of interest.

-

LOR-253.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against c-Myc, KLF4, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis: Treat cells with various concentrations of LOR-253 for a specified time. Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of c-Myc and KLF4.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines.

-

LOR-253.

-

Phosphate-buffered saline (PBS).

-

70% ethanol (B145695) (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Protocol:

-

Cell Treatment and Fixation: Treat cells with LOR-253 for the desired duration. Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.

Conclusion

LOR-253 represents a promising therapeutic candidate with a novel mechanism of action centered on the stabilization of G-quadruplex DNA. Its ability to downregulate the key oncogene c-Myc, induce the tumor suppressor KLF4, and modulate intracellular zinc levels provides a multi-pronged attack on cancer cell proliferation and survival. The quantitative data from preclinical and early clinical studies are encouraging, demonstrating potent anti-tumor activity and a favorable safety profile. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of LOR-253 and other G-quadruplex stabilizing agents. Further research is warranted to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this innovative therapeutic strategy.

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]

- 6. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of Ro 31-7837: A Technical Guide to a Precursor of a Potent Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of Ro 31-7837, a chemical precursor to the potent potassium channel opener, Ro 31-6930. Developed by Hoffmann-La Roche, these compounds represent a significant area of research in the modulation of ion channels for therapeutic purposes. This document details the pharmacological context, synthesis, and analytical methodologies associated with this compound and its active metabolite, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: Unraveling the Identity of this compound

This compound emerged from the drug discovery programs at Hoffmann-La Roche. It is primarily recognized as a prodrug or metabolic precursor to the highly active potassium channel opener, Ro 31-6930. The "Ro" designation is consistent with Roche's internal compound naming convention. Initial ambiguities in publicly available databases, which erroneously linked this compound with the c-Myc inhibitor APTO-253, have been clarified through examination of the primary scientific literature. The core focus of this compound's development was its role in the pathway to a novel therapeutic agent targeting ATP-sensitive potassium (K-ATP) channels.

Discovery and Pharmacological Profile

The discovery of this compound is intrinsically linked to the development of its active metabolite, Ro 31-6930. Research efforts were directed at identifying novel agents with the ability to open potassium channels, a mechanism known to cause hyperpolarization of cell membranes and lead to smooth muscle relaxation. This property is of significant therapeutic interest for conditions such as hypertension and asthma.

Mechanism of Action: A Gateway to Potassium Channel Opening

Potassium channel openers are a class of drugs that activate ATP-sensitive K+ channels in vascular smooth muscle. The opening of these channels leads to hyperpolarization of the smooth muscle cells, which in turn closes voltage-gated calcium channels and reduces the intracellular calcium concentration. This cascade of events results in muscle relaxation and vasodilation.[1]

The active metabolite of this compound, Ro 31-6930, is a potent activator of these channels. In preclinical studies, Ro 31-6930 demonstrated significant antihypertensive effects.[2][3] It was found to be approximately 10 times more potent than the well-known potassium channel opener cromakalim (B1669624) in reducing blood pressure in conscious, spontaneously hypertensive rats.[3] Furthermore, in conscious normotensive cats, Ro 31-6930 was 10 times more potent than cromakalim and 1,000 times more potent than the calcium channel blocker nitrendipine.[3]

The following diagram illustrates the general signaling pathway for potassium channel openers.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the active metabolite, Ro 31-6930, from preclinical studies.

Table 1: In Vivo Antihypertensive Activity of Ro 31-6930 in Conscious Spontaneously Hypertensive Rats (SHR) [3]

| Compound | Oral Dose for Blood Pressure Lowering (vs. Cromakalim) | Oral Dose for Blood Pressure Lowering (vs. Nitrendipine) | Duration of Antihypertensive Activity |

| Ro 31-6930 | 10x lower | ~100x lower | Longer than cromakalim and nitrendipine |

Table 2: In Vivo Hemodynamic Effects of Ro 31-6930 in Anesthetized Dogs [3]

| Parameter | Effect of Ro 31-6930 |

| Mean Arterial Pressure (MAP) | Reduced |

| Total Peripheral Resistance (TPR) | Reduced |

| Cardiac Output (CO) | Increased |

| Stroke Volume (SV) | Increased |

| Femoral Vascular Resistance (FVR) | Significantly Reduced |

| Mesenteric Vascular Resistance (MVR) | Significantly Reduced |

| Renal Vascular Resistance (RVR) | No significant reduction |

Table 3: In Vitro Relaxant Effects of Ro 31-6930 [4]

| Tissue Preparation | Agonist | Effect of Ro 31-6930 |

| Rat Bladder Detrusor | 20 mM KCl | Dose-dependent relaxation |

| Rat Portal Vein | Spontaneous Activity | Dose-dependent inhibition |

Synthesis of this compound and Ro 31-6930

The chemical structure of this compound is 2-[(2,2-Dimethyl-6-cyano-3,4-dihydro-2H-1-benzopyran)-4-yl]pyridine 1-oxide.[5] Its active metabolite, Ro 31-6930, is the corresponding pyridine (B92270) derivative.

A key publication by Attwood et al. in Tetrahedron Letters describes a synthetic route to Ro 31-6930.[6][7] While the specific synthesis of this compound (the N-oxide) is not detailed in the available abstracts, a general approach would involve the oxidation of Ro 31-6930. A plausible synthetic pathway is outlined below.

Experimental Protocol for the Synthesis of a Related Pyridine N-oxide Analog

A publication on the synthesis of a potent analog of Ro 31-6930 provides a detailed experimental protocol for a palladium-catalyzed cross-coupling reaction to form the pyridine N-oxide structure.[8] This methodology can be considered analogous to a potential synthesis route for this compound.

Palladium-Catalyzed Cross-Coupling Procedure: [8]

-

A suspension of 2-bromopyridine (B144113) N-oxide hydrochloride (2.68 mmol) in THF (6 ml) is cooled to -78°C.

-

n-BuLi (5.66 mmol) is added dropwise.

-

After stirring for 30 minutes, a solution of ZnCl2 (2.59 mmol) in THF (5 ml) is added, and the reaction is stirred for 15 minutes, then warmed to 0°C.

-

Pd(PPh3)4 (0.034 mmol) in THF (3 ml) and the triflate starting material (0.51 mmol) in THF (2 ml) are added.

-

The mixture is stirred at room temperature for 21 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with saturated NaCl, dried over Na2SO4, and the solvent is removed.

-

The crude product is purified by silica (B1680970) gel chromatography.

Analytical Methodology: Simultaneous Determination of this compound and Ro 31-6930

A specific and sensitive analytical method for the simultaneous quantification of this compound and its metabolite Ro 31-6930 in rat plasma was developed and validated by researchers at Hoffmann-La Roche.[9] This method is crucial for pharmacokinetic studies.

Experimental Protocol: LC-MS Assay

The method utilizes on-line solid-phase extraction (SPE) by column-switching reversed-phase high-performance liquid chromatography (HPLC) combined with atmospheric pressure chemical ionization (APCI) tandem mass spectrometry (MS/MS) for detection in the selected reaction monitoring (SRM) mode.[9][10]

Sample Preparation and Analysis Workflow:

-

Protein Precipitation: Plasma proteins are precipitated with ethanol.

-

Injection: A 1-ml aliquot of the supernatant is automatically injected onto a trapping column.

-

On-line SPE: The analytes are retained on the trapping column while unretained components are washed to waste.

-

Column-Switching: Using a backflush mode, the analytes are transferred from the trapping column onto the analytical column for chromatographic separation.

-

LC Separation: The analytes are separated on a Kromasil C18 analytical column.

-

MS/MS Detection: The separated compounds are detected by APCI-MS/MS in SRM mode.

The following diagram illustrates the experimental workflow for the LC-MS assay.

Conclusion

This compound is a key precursor in the development of the potent potassium channel opener Ro 31-6930, a product of research at Hoffmann-La Roche. Its discovery and the subsequent characterization of its active metabolite have contributed to the understanding of potassium channel pharmacology. The synthetic routes and analytical methods developed for these compounds provide a solid foundation for further research in this therapeutic area. This technical guide consolidates the available information to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Preclinical pharmacology of Ro 31-6930, a new potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of several potassium-channel openers on rat bladder and rat portal vein in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Process development of potassium channel opener, TCV-295, based on convenient ring formation of 2H-1,3-benzoxazine and selective N-oxidation of the pyridyl moiety | CoLab [colab.ws]

- 7. janusdrugdiscovery.com [janusdrugdiscovery.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

APTO-253: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

APTO-253, a small molecule inhibitor of c-Myc expression, has been a subject of significant preclinical and clinical investigation. This technical guide provides an in-depth overview of the identification and validation of its molecular target. APTO-253's mechanism of action is primarily centered on its ability to stabilize G-quadruplex DNA structures within the promoter of the MYC oncogene, leading to transcriptional repression. Furthermore, APTO-253 is known to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4). A critical aspect of its activity is its intracellular conversion to a ferrous complex, [Fe(253)3], which is the active moiety responsible for G-quadruplex stabilization. This guide details the experimental methodologies employed to elucidate this mechanism, presents key quantitative data, and visualizes the associated signaling pathways and experimental workflows. While APTO-253's clinical development was ultimately discontinued, the extensive research into its target validation provides valuable insights for the development of future c-Myc inhibitors and G-quadruplex-targeting agents.

Introduction

The c-Myc oncogene is a master transcriptional regulator that is dysregulated in a vast array of human cancers, making it a highly sought-after therapeutic target.[1] Direct inhibition of c-Myc has, however, proven to be a formidable challenge.[2] APTO-253 (also known as LOR-253) emerged as a promising clinical-stage small molecule that demonstrated the ability to inhibit c-Myc expression.[3][4] This document serves as a comprehensive technical resource detailing the scientific journey of identifying and validating the molecular target of APTO-253.

Initial studies revealed that APTO-253 induces G0/G1 cell-cycle arrest and apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[2][3] Gene expression analyses pointed towards a significant downregulation of MYC mRNA and protein levels upon treatment with APTO-253.[2] This observation prompted a deeper investigation into the mechanism by which APTO-253 exerts its inhibitory effect on this pivotal oncogene.

Target Identification: G-Quadruplex Stabilization

The leading hypothesis for APTO-253's mechanism of action centered on the stabilization of G-quadruplex (G4) DNA structures. G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and they are known to be enriched in the promoter regions of several oncogenes, including MYC.[2][5] Stabilization of these structures can act as a steric hindrance to the transcriptional machinery, thereby repressing gene expression.

A key discovery was the intracellular transformation of APTO-253. Using mass spectrometry, it was determined that APTO-253 chelates intracellular iron to form a stable 3:1 complex, [Fe(253)3].[6] This ferrous complex was identified as the active pharmacological agent that binds to and stabilizes G-quadruplexes.[2][7]

Target Validation: Experimental Approaches

A multi-pronged approach was utilized to validate the proposed mechanism of action. The following sections detail the key experimental protocols employed.

In Vitro G-Quadruplex Stabilization

Fluorescence Resonance Energy Transfer (FRET) Assay

To directly assess the ability of APTO-253 and its iron complex to stabilize G-quadruplex structures, a FRET-based melting assay is employed. This assay measures the change in melting temperature (Tm) of a G-quadruplex-forming oligonucleotide in the presence of a ligand. An increase in Tm indicates stabilization of the G4 structure.

-

Experimental Protocol:

-

Oligonucleotide Preparation: A single-stranded DNA oligonucleotide corresponding to the G-quadruplex forming sequence in the MYC promoter is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

-

Assay Setup: The labeled oligonucleotide is diluted in a potassium-containing buffer to facilitate G-quadruplex formation.

-

Ligand Addition: APTO-253 or pre-formed [Fe(253)3] is added at various concentrations.

-

Melting Curve Analysis: The fluorescence intensity is monitored as the temperature is gradually increased. The Tm is the temperature at which 50% of the G-quadruplexes are unfolded.

-

Data Analysis: The change in Tm (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the compound.

-

Cellular Target Engagement and Downstream Effects

Quantitative Real-Time PCR (qRT-PCR)

To confirm that G-quadruplex stabilization leads to the downregulation of MYC expression in a cellular context, qRT-PCR is performed to measure mRNA levels.

-

Experimental Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MV4-11, KG-1) are cultured and treated with various concentrations of APTO-253 for specified time periods (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed to cDNA.

-

qPCR Reaction: The qPCR reaction is set up using cDNA, primers specific for MYC, KLF4, and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with the housekeeping gene used for normalization.

-

Western Blotting

To assess the impact on protein levels, Western blotting is performed for c-Myc and downstream signaling molecules.

-

Experimental Protocol:

-

Cell Lysis: Following treatment with APTO-253, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Myc, KLF4, p21, and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to investigate changes in the chromatin landscape at the MYC promoter, providing further evidence of transcriptional repression. A decrease in histone marks associated with active transcription, such as H3K27 acetylation (H3K27ac), would support the proposed mechanism.

-

Experimental Protocol:

-

Cross-linking and Chromatin Preparation: Cells treated with APTO-253 are cross-linked with formaldehyde, and the chromatin is sheared into small fragments.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for a histone modification of interest (e.g., anti-H3K27ac).

-

DNA Purification: The immunoprecipitated DNA is purified.

-

qPCR Analysis: qPCR is performed using primers that flank the G-quadruplex region of the MYC promoter to quantify the enrichment of the histone mark.

-

Cell Cycle Analysis

Flow cytometry is used to determine the effect of APTO-253 on cell cycle progression.

-

Experimental Protocol:

-

Cell Treatment and Staining: Cells are treated with APTO-253, harvested, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) and EdU to label newly synthesized DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

-

Apoptosis Assay

To confirm the induction of programmed cell death, apoptosis assays are conducted.

-

Experimental Protocol:

-

Cell Treatment and Staining: Cells treated with APTO-253 are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Quantitative Data Summary

The anti-proliferative activity of APTO-253 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in hematological malignancies.

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 57 - 470 |

| KG-1 | Acute Myeloid Leukemia (AML) | ~600 |

| EOL-1 | Eosinophilic Leukemia | ~300 |

| Raji | Burkitt's Lymphoma | 105 ± 2.4 |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 |

| Various Lymphoma Lines | Lymphoma | 57 - 1750 |

| HT-29 | Colon Adenocarcinoma | Data not specified |

| H460 | Non-Small Cell Lung Cancer | Data not specified |

Note: IC50 values can vary depending on the specific assay conditions and duration of exposure.[2][6][8]

Visualizing the Mechanism and Workflows

Signaling Pathway of APTO-253 Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. escholarship.org [escholarship.org]

- 3. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Unraveling the Apoptotic Signaling Induced by Ro-31-8220: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro-31-8220, a potent and selective inhibitor of Protein Kinase C (PKC), has garnered significant interest for its ability to induce apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways activated by Ro-31-8220 to trigger programmed cell death. This document clarifies the common misconception between Ro-31-8220 and Ro 31-7837, the latter often being erroneously associated with the c-Myc inhibitor APTO-253. Herein, we focus exclusively on the apoptotic signaling of the PKC inhibitor, Ro-31-8220. We present a synthesis of current research, including quantitative data on its apoptotic effects, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows.

Introduction: Clarifying the Identity of Ro-31-8220

It is imperative to distinguish Ro-31-8220 from a similarly named compound, this compound. Several chemical suppliers incorrectly list "this compound" when referring to the c-Myc inhibitor APTO-253 (also known as LOR-253). In contrast, Ro-31-8220 is a well-characterized bisindolylmaleimide compound that functions as a potent inhibitor of multiple PKC isoforms. Its pro-apoptotic effects have been documented in a variety of cancer cell types, including those of the bladder, stomach, and brain. This guide will focus on the apoptotic signaling pathways initiated by Ro-31-8220.

The Apoptotic Signaling Pathway of Ro-31-8220

Ro-31-8220 induces apoptosis through a multi-faceted mechanism that, while centered on PKC inhibition, also involves other cellular targets. The signaling cascade culminates in the activation of the intrinsic apoptotic pathway, characterized by mitochondrial involvement and caspase activation.

Inhibition of Protein Kinase C and Downstream Effects

Ro-31-8220 is a potent inhibitor of several PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε, with IC50 values in the low nanomolar range.[1] Inhibition of PKC activity by Ro-31-8220 has been shown to suppress the growth of cancer cells and lead to cell cycle arrest, often at the G0/G1 or G2/M phase.[2][3]

Modulation of the Bcl-2 Family of Proteins

A critical step in Ro-31-8220-induced apoptosis is the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization (MOMP). Treatment with Ro-31-8220 leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[2][4] Concurrently, there is an upregulation of the pro-apoptotic proteins Bax and Bak.[4] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a crucial determinant for the induction of apoptosis.

Mitochondrial Pathway Activation and Caspase Cascade

The alteration in the Bcl-2 protein ratio leads to MOMP and the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3.[5] The activation of caspase-3 is a point of no return in the apoptotic process, leading to the cleavage of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), and ultimately, the dismantling of the cell.[4]

Other Signaling Pathways Implicated

Research suggests that the apoptotic effects of Ro-31-8220 may not be solely dependent on PKC inhibition. The compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which can contribute to apoptosis.[6] Additionally, Ro-31-8220 has been found to inhibit CDC2 kinase activity, leading to G2/M cell cycle arrest and apoptosis.[2]

Quantitative Data on Ro-31-8220-Induced Apoptosis

The pro-apoptotic effects of Ro-31-8220 have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: IC50 Values for Growth Inhibition by Ro-31-8220

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | < 5 | [4] |

| 5637 | Bladder Cancer | < 5 | [4] |

| J82 | Bladder Cancer | < 5 | [4] |

| UMUC-3 | Bladder Cancer | < 5 | [4] |

| MB49 | Murine Bladder Cancer | < 5 | [4] |

| AGS | Gastric Cancer | Not specified | [3] |

| Human Brain Tumor Cell Lines (7 lines) | Glioblastoma | ~ 2 | [2] |

| 2F7 | AIDS-Burkitt Lymphoma | 14 | [7] |

| BCBL-1 | AIDS-Primary Effusion Lymphoma | 15 | [7] |

| UMCL01-101 | AIDS-Diffuse Large B Cell Lymphoma | 28 | [7] |

Table 2: Apoptosis Induction in Bladder Cancer Cell Lines Treated with Ro-31-8220

| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| T24 | 1 | ~15% | [4][8] |

| T24 | 2 | ~25% | [4][8] |

| 5637 | 1 | ~18% | [4][8] |

| 5637 | 2 | ~30% | [4][8] |

Data are approximate and based on graphical representations in the cited literature.

Table 3: Regulation of Apoptosis-Related Proteins by Ro-31-8220 in Bladder Cancer Cells (T24 and 5637)

| Protein | Function | Effect of Ro-31-8220 | Reference |

| Cleaved PARP | Marker of apoptosis | Enhanced expression | [4] |

| Bax | Pro-apoptotic | Enhanced expression | [4] |

| Bak | Pro-apoptotic | Enhanced expression | [4] |

| Bcl-2 | Anti-apoptotic | Downregulated expression | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Ro-31-8220-induced apoptosis.

Cell Viability and Proliferation Assay (MTT or CCK-8)

Objective: To determine the dose- and time-dependent effects of Ro-31-8220 on cancer cell proliferation.

Protocol:

-

Seed cancer cells (e.g., T24, 5637, AGS) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ro-31-8220 (e.g., 0, 1, 2, 5, 10 µM) for different time points (e.g., 24, 48 hours).

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following Ro-31-8220 treatment.

Protocol:

-

Seed cells in 6-well plates and treat with Ro-31-8220 at the desired concentrations and for the specified duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of Ro-31-8220 on the expression levels of key apoptotic regulatory proteins.

Protocol:

-

Treat cells with Ro-31-8220 as described for other assays.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Bak, cleaved PARP, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of Ro-31-8220 on cell cycle distribution.

Protocol:

-

Treat cells with Ro-31-8220 for the desired time.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a solution containing propidium iodide and RNase A.

-

Incubate the cells in the dark to allow for DNA staining and RNA degradation.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Ro-31-8220 is a potent inducer of apoptosis in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of PKC, leading to the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of the caspase cascade. Additionally, Ro-31-8220 can influence other signaling pathways, such as the JNK and CDC2 kinase pathways, which also contribute to its pro-apoptotic and cell cycle inhibitory effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of Ro-31-8220 and for those studying the intricate signaling networks that govern apoptosis. Further research is warranted to fully elucidate the PKC-independent mechanisms of Ro-31-8220 and to explore its efficacy in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of protein kinase C activity could induce apoptosis in gastric cancer cells by differential regulation of apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ro 31‐8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Efficacy of APTO-253: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

APTO-253 is a small molecule investigational drug that has demonstrated significant anti-proliferative activity across a range of human malignancies in preclinical studies.[1][2] This technical guide provides an in-depth overview of the in vitro efficacy of APTO-253, focusing on its mechanism of action, quantitative potency in various cancer cell lines, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action

APTO-253 exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the c-MYC oncogene.[3] This is achieved through the stabilization of G-quadruplex DNA structures in the promoter region of the MYC gene, which in turn suppresses its transcription.[3][4] The downregulation of c-MYC protein levels triggers a cascade of downstream events, including the induction of the tumor suppressor Krüppel-like factor 4 (KLF4).[3][4]

The induction of KLF4 by APTO-253 is a critical event that leads to cell cycle arrest at the G0/G1 phase and the subsequent induction of apoptosis (programmed cell death).[3] Studies have shown that APTO-253 treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a crucial role in mediating the G0/G1 cell cycle arrest.[1] The apoptotic response is characterized by the activation of key apoptotic markers.

Interestingly, within the cellular environment, APTO-253 is converted to a complex containing iron, [Fe(253)3], which is considered to be the more active form of the drug.[1] This active complex is also a potent stabilizer of G-quadruplex DNA.[1]

Quantitative Efficacy: IC50 Values

The in vitro potency of APTO-253 has been evaluated across a diverse panel of cancer cell lines, with a particular focus on hematological malignancies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| Acute Myeloid Leukemia (AML) | ||

| MV4-11 | Acute Myeloid Leukemia | 240 - 470 |

| KG-1 | Acute Myeloid Leukemia | Varies |

| EOL-1 | Acute Myeloid Leukemia | Varies |

| HL-60 | Acute Myeloid Leukemia | 6.9 - 305 (range for AML lines) |

| Kasumi-1 | Acute Myeloid Leukemia | 6.9 - 305 (range for AML lines) |

| THP-1 | Acute Myeloid Leukemia | 6.9 - 305 (range for AML lines) |

| Lymphoma | ||

| Raji | Burkitt's Lymphoma | 91.9 - 105.4 |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387.7 |

| Various Lymphoma Lines | Non-Hodgkin's Lymphoma | 11 - 190 |

| Other Hematological Malignancies | ||

| Various ALL & CML Lines | Acute Lymphoblastic Leukemia & Chronic Myeloid Leukemia | 39 - 250 |

| Various MM Lines | Multiple Myeloma | 72 - 180 |

| Solid Tumors | ||

| HT-29 | Colon Adenocarcinoma | 40 - 2600 (general range for various malignancies) |

| H460 | Non-Small Cell Lung Cancer | 40 - 2600 (general range for various malignancies) |

| H226 | Squamous Cell Carcinoma/Mesothelioma | 40 - 2600 (general range for various malignancies) |

| SKOV3 | Ovarian Cancer | Varies |

| OVCAR3 | Ovarian Cancer | Varies |

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to evaluate the efficacy of APTO-253.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

APTO-253 stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of APTO-253. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 120 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with APTO-253 and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest cells after APTO-253 treatment and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of 1 x 10^6 cells/mL.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as c-MYC, KLF4, and p21.

Materials:

-

Treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in protein lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of target genes, such as MYC and KLF4.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target and reference genes

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Perform qPCR using specific primers for the target genes (MYC, KLF4) and a stable reference gene (e.g., GAPDH, ACTB).

-

Analyze the amplification data to determine the relative mRNA expression levels of the target genes, often using the ΔΔCt method.

Visualizations

The following diagrams illustrate the key signaling pathway of APTO-253 and a typical experimental workflow for its in vitro evaluation.

Caption: APTO-253 signaling pathway.

Caption: Experimental workflow for APTO-253.

References

Preclinical Research on LOR-253: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LOR-253, also known as APTO-253, is a novel small molecule anti-cancer agent that has demonstrated significant preclinical activity across a range of hematological malignancies and solid tumors. Its multifaceted mechanism of action, which converges on the inhibition of the MYC oncogene and the induction of the tumor suppressor Krüppel-like factor 4 (KLF4), positions it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data on LOR-253, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Mechanism of Action

LOR-253 exerts its anti-cancer effects through a unique combination of activities that ultimately lead to cell cycle arrest and apoptosis in cancer cells. The primary mechanisms include the inhibition of c-Myc expression and the induction of the tumor suppressor KLF4. Recent findings also indicate that LOR-253 is converted intracellularly to a ferrous complex, [Fe(253)3], which is believed to be the active form of the drug that stabilizes G-quadruplex DNA.[1][2][3]

Inhibition of c-Myc Expression

LOR-253 targets a G-quadruplex motif in the promoter region of the MYC gene.[4] By stabilizing this G-quadruplex structure, LOR-253 inhibits MYC gene expression, leading to a reduction in both MYC mRNA and protein levels.[1][2][4] This downregulation of the key oncogenic driver c-Myc is a central component of LOR-253's anti-tumor activity.

Induction of KLF4

LOR-253 is a potent inducer of Krüppel-like factor 4 (KLF4), a tumor suppressor that is often silenced in various cancers.[5] The induction of KLF4 by LOR-253 leads to the upregulation of p21 (CDKN1A), a cyclin-dependent kinase inhibitor, which in turn promotes G0/G1 cell-cycle arrest.[1][2][5]

The signaling pathway for LOR-253's dual action is depicted below:

Quantitative Data Summary

The preclinical efficacy of LOR-253 has been demonstrated through in vitro cytotoxicity assays across a broad panel of cancer cell lines and in vivo animal models.

In Vitro Cytotoxicity

LOR-253 exhibits potent cytotoxic activity against various hematologic and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Hematologic Malignancies | |||

| KG-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [5] |

| THP-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [5] |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [5] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 57 - 1750 | [6] |

| EOL-1 | Acute Myeloid Leukemia (AML) | 57 - 1750 | [6] |

| HL-60 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [5] |

| Raji | Burkitt's Lymphoma | 105 ± 2.4 | [6] |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 | [6] |

| Solid Tumors | |||

| H226 | Squamous Cell Carcinoma/Mesothelioma | Not specified | [3] |

| HT-29 | Colon Adenocarcinoma | Not specified | [3] |

| H460 | Non-Small Cell Lung Cancer | Not specified | [3] |

| SKOV3 | Ovarian Cancer | Not specified | [6] |

| OVCAR3 | Ovarian Cancer | Not specified | [6] |

In Vivo Efficacy

LOR-253 has demonstrated significant anti-tumor activity in various xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |